Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate
Overview
Description
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
The synthesis of Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of 4-(acetyloxy)benzaldehyde with phenylformamide under specific conditions to form an intermediate.
Coupling reaction: The intermediate is then subjected to a coupling reaction with methyl 4-aminobenzoate in the presence of a suitable catalyst.
Final esterification: The final step involves esterification to form the desired compound.
Industrial production methods may vary, but they generally follow similar steps with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Methyl 4-[(2E)-3-[4-(acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoate can be compared with similar compounds such as:
Methyl 4-[(phenoxycarbonyl)amino]benzoate: This compound has a similar core structure but different functional groups, leading to variations in reactivity and applications.
Methyl 4-[(7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
methyl 4-[[(E)-3-(4-acetyloxyphenyl)-2-benzamidoprop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-17(29)34-22-14-8-18(9-15-22)16-23(28-24(30)19-6-4-3-5-7-19)25(31)27-21-12-10-20(11-13-21)26(32)33-2/h3-16H,1-2H3,(H,27,31)(H,28,30)/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCODNKGVQBHJG-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)OC)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)OC)/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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